2-Hexyloxy-6-hydroxymethyl-tetrahydro-pyran-3,4,5-triol
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Overview
Description
This compound is characterized by its unique structure, which includes a pyran ring substituted with a hexyloxy group and multiple hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hexyloxy-6-Hydroxymethyl-Tetrahydro-Pyran-3,4,5-Triol typically involves the glycosylation of a suitable hexyl alcohol derivative with a protected sugar moiety. The reaction conditions often include the use of acid or base catalysts to facilitate the formation of the glycosidic bond. Common protecting groups for the sugar moiety include acetyl or benzyl groups, which are later removed under mild conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale glycosylation reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by chromatography and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-Hexyloxy-6-Hydroxymethyl-Tetrahydro-Pyran-3,4,5-Triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form deoxy derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents like tosyl chloride (TsCl) or trifluoromethanesulfonic anhydride (Tf2O) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-Hexyloxy-6-Hydroxymethyl-Tetrahydro-Pyran-3,4,5-Triol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying glycosylation reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including metabolic disorders.
Industry: It is used in the formulation of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Hexyloxy-6-Hydroxymethyl-Tetrahydro-Pyran-3,4,5-Triol involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes involved in the mitochondrial respiratory chain, such as cytochrome c1 and cytochrome b . These interactions can influence cellular energy production and metabolic processes.
Comparison with Similar Compounds
Hexyl beta-D-glucopyranoside: A stereoisomer of 2-Hexyloxy-6-Hydroxymethyl-Tetrahydro-Pyran-3,4,5-Triol with similar structural features.
Hexyl D-glucoside: Another compound with a similar glycosidic structure.
Uniqueness: this compound is unique due to its specific substitution pattern on the pyran ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H24O6 |
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Molecular Weight |
264.31 g/mol |
IUPAC Name |
(2R,3R,4S,5R,6R)-2-hexoxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H24O6/c1-2-3-4-5-6-17-12-11(16)10(15)9(14)8(7-13)18-12/h8-16H,2-7H2,1H3/t8-,9+,10+,11-,12-/m1/s1 |
InChI Key |
JVAZJLFFSJARQM-YBXAARCKSA-N |
Isomeric SMILES |
CCCCCCO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O |
Canonical SMILES |
CCCCCCOC1C(C(C(C(O1)CO)O)O)O |
Origin of Product |
United States |
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